3-[bis(ethylsulfanyl)methyl]-1-methyl-1H-pyrazole
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Overview
Description
Ethyl (ethylsulfanyl)(1-methyl-1H-pyrazol-3-yl)methyl sulfide is a sulfur-containing heterocyclic compound It features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[bis(ethylsulfanyl)methyl]-1-methyl-1H-pyrazole typically involves the reaction of 1-methyl-1H-pyrazole with ethylsulfanyl reagents under controlled conditions. One common method is the nucleophilic substitution reaction where the pyrazole ring is functionalized with ethylsulfanyl groups. This reaction can be carried out under metal-free and solvent-free conditions, making it environmentally friendly .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their functionalization. The use of green chemistry principles, such as solvent-free reactions and the use of heterogeneous catalysts, is often emphasized to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl (ethylsulfanyl)(1-methyl-1H-pyrazol-3-yl)methyl sulfide undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atoms to thiols or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure the stability of the pyrazole ring .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
Ethyl (ethylsulfanyl)(1-methyl-1H-pyrazol-3-yl)methyl sulfide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s sulfur-containing structure makes it a potential candidate for studying sulfur metabolism and related biological processes.
Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 3-[bis(ethylsulfanyl)methyl]-1-methyl-1H-pyrazole involves its interaction with molecular targets through its sulfur and pyrazole moieties. The sulfur atoms can form bonds with metal ions or other electrophilic centers, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other biological targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Thiazoles are heterocyclic compounds containing sulfur and nitrogen atoms.
Indazoles: Indazoles are another class of nitrogen-containing heterocycles.
Uniqueness
The presence of both sulfur and nitrogen atoms in the structure allows for diverse interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-[bis(ethylsulfanyl)methyl]-1-methylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2S2/c1-4-12-9(13-5-2)8-6-7-11(3)10-8/h6-7,9H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZYUDUGPEHCSDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(C1=NN(C=C1)C)SCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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